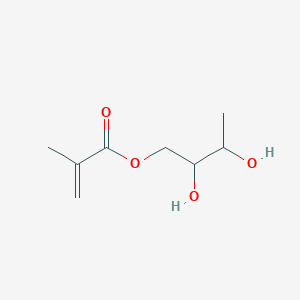
2,3-Dihydroxybutyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxybutyl 2-methylprop-2-enoate is an organic compound with the molecular formula C8H14O4. It is a derivative of methacrylic acid and is characterized by the presence of both hydroxyl and ester functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxybutyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2,3-dihydroxybutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts can also be employed to minimize the need for separation and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxybutyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amines.
Applications De Recherche Scientifique
2,3-Dihydroxybutyl 2-methylprop-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of hydrogels and other polymeric materials.
Biomedical Research: The compound is explored for its potential in drug delivery systems, particularly in the development of contact lenses for sustained drug release.
Industrial Applications: It is used in the production of coatings, adhesives, and sealants due to its ability to form cross-linked polymer networks.
Mécanisme D'action
The mechanism by which 2,3-Dihydroxybutyl 2-methylprop-2-enoate exerts its effects is primarily through its ability to undergo polymerization. The vinyl group in the methacrylate moiety can participate in free radical polymerization, leading to the formation of cross-linked polymer networks. These networks can encapsulate drugs or other active agents, allowing for controlled release .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Commonly used in the production of hydrogels and contact lenses.
Glycerol monomethacrylate: Used in similar applications as 2,3-Dihydroxybutyl 2-methylprop-2-enoate but with different physical properties.
Uniqueness
This compound is unique due to the presence of two hydroxyl groups, which provide additional sites for chemical modification and cross-linking. This enhances its versatility in forming complex polymeric structures compared to similar compounds .
Propriétés
Numéro CAS |
101504-83-0 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
2,3-dihydroxybutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H14O4/c1-5(2)8(11)12-4-7(10)6(3)9/h6-7,9-10H,1,4H2,2-3H3 |
Clé InChI |
AXNALHOLESARRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(COC(=O)C(=C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


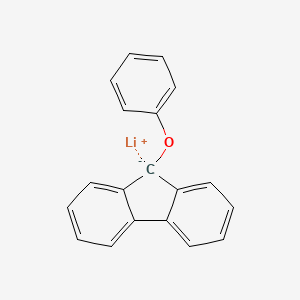

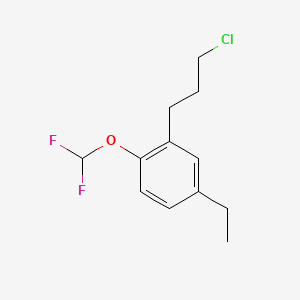
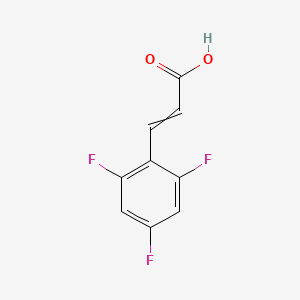
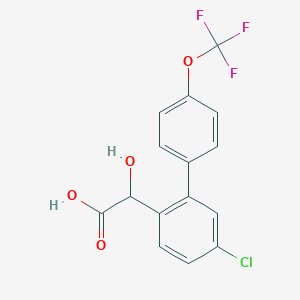
![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)

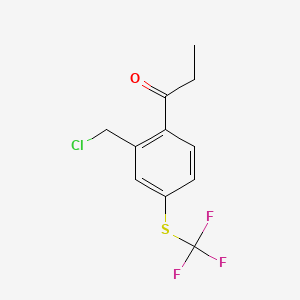
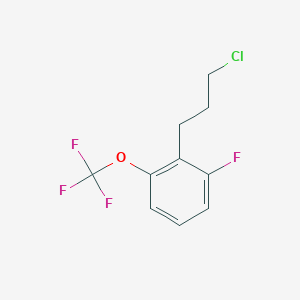
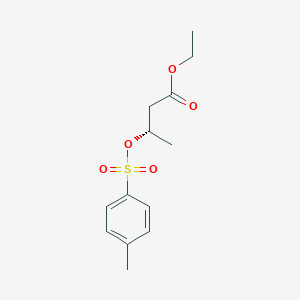
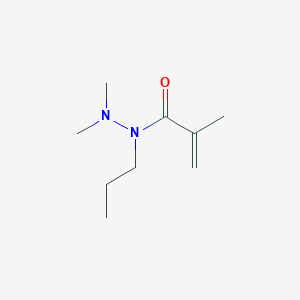
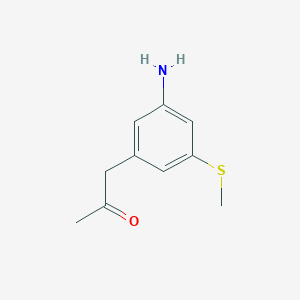
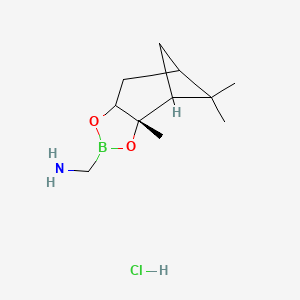
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B14070410.png)
